molecular formula C13H12FN3OS B2895991 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide CAS No. 325997-63-5

2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B2895991
CAS No.: 325997-63-5
M. Wt: 277.32
InChI Key: CFKXSGTVJFKFCE-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C13H12FN3OS and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Properties

Compounds structurally related to 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide have been synthesized and evaluated for their antimicrobial and antioxidant activities. Thiosemicarbazide derivatives, for example, exhibited significant activity against bacterial strains such as Staphylococcus aureus and Bacillus cereus, alongside notable antioxidant capacities (Ünver et al., 2014). Such findings suggest that compounds with similar structures might also possess these beneficial properties, underscoring their potential in developing new antimicrobial and antioxidant agents.

Anticancer Activity

Research has also delved into the anticancer potential of compounds bearing resemblance to the acetohydrazide structure. Benzothiazole acylhydrazones, for instance, have been studied for their anticancer activities, showing promise in inhibiting the growth of various cancer cell lines (Osmaniye et al., 2018). The structural similarity of these compounds to this compound suggests its potential application in cancer research, providing a foundation for further studies in this direction.

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds using acetohydrazide derivatives as precursors demonstrates the versatility of these molecules in drug discovery. Compounds such as N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides have shown significant antioxidant potential, indicating the role of acetohydrazide derivatives in developing pharmacologically active molecules (Zaheer et al., 2015). This underscores the importance of structural analogs like this compound in medicinal chemistry for their potential to yield new therapeutic agents.

Antitubercular Agents

Research into the antitubercular activity of nicotinic acid hydrazides and their derivatives highlights the impact of acetohydrazide-based compounds in treating infectious diseases (Eldehna et al., 2015). Given the structural similarities, compounds like this compound could offer new pathways for developing antitubercular therapies, underscoring the importance of such molecules in addressing global health challenges.

Properties

IUPAC Name

2-(4-fluoroanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c14-10-3-5-11(6-4-10)15-9-13(18)17-16-8-12-2-1-7-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXSGTVJFKFCE-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.